molecular formula C17H17FN2O3S B2399250 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide CAS No. 955673-03-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2399250
CAS No.: 955673-03-7
M. Wt: 348.39
InChI Key: JSQMBGQXPBAVIK-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules, and a fluorobenzenesulfonamide group, which can impart specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Acetylation: The resulting tetrahydroisoquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Sulfonamide formation: The acetylated tetrahydroisoquinoline is reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various receptors and enzymes, potentially modulating their activity. The fluorobenzenesulfonamide group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which can impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are often desirable.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-8-7-13-5-6-16(9-14(13)11-20)19-24(22,23)17-4-2-3-15(18)10-17/h2-6,9-10,19H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQMBGQXPBAVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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